1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea
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Overview
Description
1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea is an organic compound that features a urea core substituted with furan, thiophene, and tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine under mild conditions.
Substitution Reactions: The furan, thiophene, and tolyl groups can be introduced through nucleophilic substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium on carbon or copper(I) iodide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the urea core may produce corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, while the urea core can form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(Furan-2-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea
- 1-(Furan-3-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea
- 1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(p-tolyl)urea
Uniqueness
1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of furan, thiophene, and tolyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-(furan-3-ylmethyl)-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-14-5-2-3-7-17(14)19-18(21)20(11-15-8-9-22-13-15)12-16-6-4-10-23-16/h2-10,13H,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJRDTZNGYBXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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